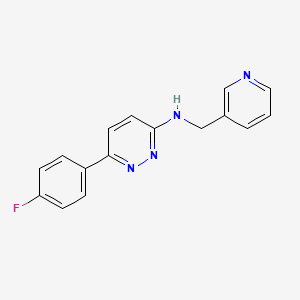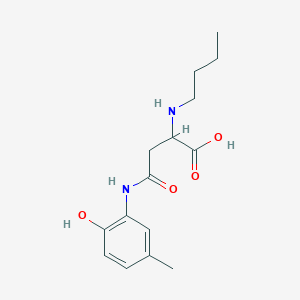
6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)pyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)pyridazin-3-amine is a synthetic organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and pyridine rings in its structure suggests that it may exhibit unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)pyridazin-3-amine typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the 4-fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction where a fluorine-containing aromatic compound is introduced.
Attachment of the pyridin-3-ylmethyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using pyridine derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or pyridine moieties.
Reduction: Reduction reactions could target the pyridazine ring or other reducible functional groups.
Substitution: The aromatic rings in the compound may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or other oxidized derivatives, while substitution reactions could introduce various functional groups into the aromatic rings.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)pyridazin-3-amine would depend on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The presence of fluorine and pyridine rings suggests that it could have high binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyridazin-3-amine
- 6-(4-bromophenyl)-N-(pyridin-3-ylmethyl)pyridazin-3-amine
- 6-(4-methylphenyl)-N-(pyridin-3-ylmethyl)pyridazin-3-amine
Uniqueness
The unique combination of the 4-fluorophenyl and pyridin-3-ylmethyl groups in 6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)pyridazin-3-amine may confer distinct chemical and biological properties compared to its analogs. The presence of fluorine can enhance metabolic stability, bioavailability, and binding affinity, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C16H13FN4 |
|---|---|
Poids moléculaire |
280.30 g/mol |
Nom IUPAC |
6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)pyridazin-3-amine |
InChI |
InChI=1S/C16H13FN4/c17-14-5-3-13(4-6-14)15-7-8-16(21-20-15)19-11-12-2-1-9-18-10-12/h1-10H,11H2,(H,19,21) |
Clé InChI |
ZMGFFDFXBYIHKD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)CNC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-phenoxy-N-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B12180491.png)
![N-(3-chlorophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B12180492.png)
![Ethyl (4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate](/img/structure/B12180499.png)

![N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-methylbutyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B12180512.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12180525.png)
![(2-Hydroxyethyl)[(4-pentyloxyphenyl)sulfonyl]amine](/img/structure/B12180529.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B12180535.png)
methanone](/img/structure/B12180540.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B12180543.png)
![2-{[2-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl}-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12180545.png)
![1-(4-methoxyphenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12180549.png)
![3,4-dimethoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12180563.png)
